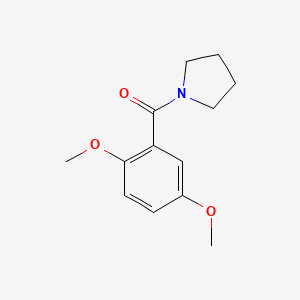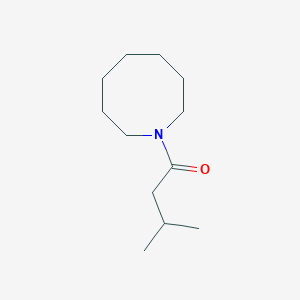![molecular formula C16H16ClNO4 B7460411 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid](/img/structure/B7460411.png)
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid, also known as AG1478, is a small molecule inhibitor that is widely used in scientific research. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid inhibits EGFR by binding to the ATP-binding site of the tyrosine kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell proliferation, migration, and invasion, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, and to induce the expression of cell cycle regulators, such as p21 and p27. This compound has also been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In addition, this compound has been shown to promote wound healing and tissue regeneration by stimulating the proliferation and migration of normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid has several advantages for use in lab experiments. It is a potent and selective inhibitor of EGFR, and has been shown to have minimal off-target effects. It is also relatively easy to synthesize and can be obtained commercially. However, this compound has some limitations. It is a small molecule inhibitor, and may not be effective in inhibiting EGFR in all cellular contexts. In addition, its effects may be influenced by the concentration and duration of treatment, as well as the cellular context in which it is used.
Direcciones Futuras
There are several future directions for research on 2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid. One area of research is the development of more potent and selective EGFR inhibitors, which may have improved efficacy and fewer off-target effects. Another area of research is the identification of biomarkers that can predict the response to EGFR inhibitors, which may help to personalize cancer treatment. Finally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, may enhance the effectiveness of cancer treatment.
Métodos De Síntesis
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis method involves the reaction of 2-chloro-5-nitrobenzoic acid with 3,4-dimethoxybenzylamine in the presence of a reducing agent, such as iron powder, to yield this compound. The enzymatic synthesis method involves the use of a recombinant enzyme, such as cytochrome P450, to catalyze the conversion of 2-chloro-5-nitrobenzoic acid to this compound.
Aplicaciones Científicas De Investigación
2-Chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid is widely used in scientific research as a tool to study the role of EGFR in various biological processes. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been used to study the mechanisms of cancer cell proliferation, migration, and invasion. This compound has also been used to study the role of EGFR in normal physiological processes, such as wound healing and tissue regeneration.
Propiedades
IUPAC Name |
2-chloro-5-[(3,4-dimethoxyphenyl)methylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4/c1-21-14-6-3-10(7-15(14)22-2)9-18-11-4-5-13(17)12(8-11)16(19)20/h3-8,18H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNKBYFDXKWAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)Cl)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7460337.png)
![N-[(3-ethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine](/img/structure/B7460345.png)
![N-[4-(aminomethyl)phenyl]-2-imidazol-1-ylacetamide](/img/structure/B7460353.png)

![[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7460371.png)


![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B7460386.png)

![3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B7460395.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone](/img/structure/B7460401.png)

